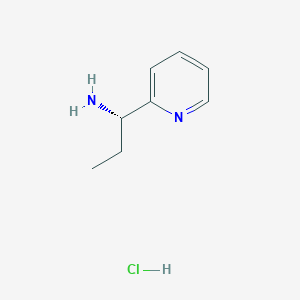
(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride, also known as (S)-2-Aminopropylpyridine hydrochloride, is a chiral amine compound with a wide range of applications in the fields of medicine, biochemistry, and pharmaceuticals. It is used as a starting material in the synthesis of various drugs and other molecules, and has been studied extensively for its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Spectroscopic Identification
- Identification via Spectroscopy : This compound has been identified and analyzed using various spectroscopic methods like GC-MS, IR, NMR, and electronic absorption spectroscopy. The use of amination reactions for identification has been explored in cathinones studies, highlighting its significance in forensic science (Nycz et al., 2016).
Complexation with Metals
- Cadmium(II) Complex Formation : The compound plays a role in the formation of cadmium iodide complexes, demonstrating its utility in creating compounds with distinct geometrical structures and properties, useful in material science and chemistry (Hakimi et al., 2013).
Generation of Diverse Chemical Libraries
- Diverse Chemical Library Generation : This compound has been used as a starting material in alkylation and ring closure reactions, showcasing its potential in generating a structurally diverse library of compounds. This is significant for pharmaceutical and chemical research, where structural diversity is key (Roman, 2013).
DNA Cleavage Studies
- DNA Cleavage Activities : The compound's derivatives have been synthesized and utilized in DNA cleavage studies, indicating its relevance in biochemical research, especially in understanding and manipulating genetic material (Babu et al., 2017).
Synthetic Applications
- Synthesis of Schiff Base Complexes : Utilized in the synthesis of Schiff base complexes, the compound contributes to the formation of structures with potential applications in catalysis and materials science (Rezaeivala, 2017).
Propiedades
IUPAC Name |
(1S)-1-pyridin-2-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h3-7H,2,9H2,1H3;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBBNBYPDZDRTG-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=N1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

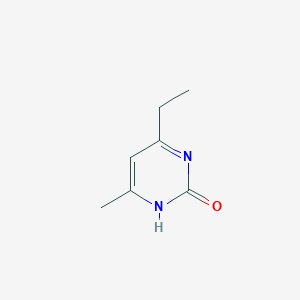
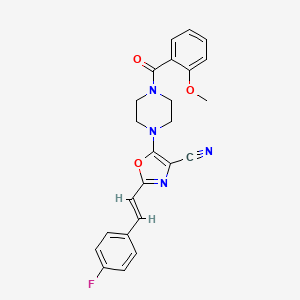
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2412334.png)
![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)
![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)
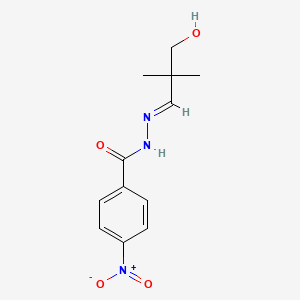
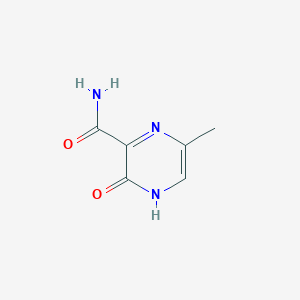
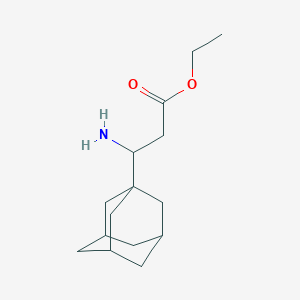
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2412348.png)
![(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2412349.png)
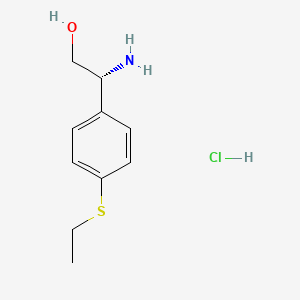
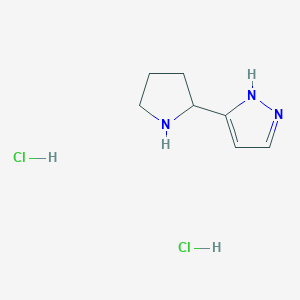
![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)